2,2-Dichloro-N-ethylacetoacetamide
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Overview
Description
Preparation Methods
The preparation of 2,2-Dichloro-N-ethylacetoacetamide involves several synthetic routes. One common method is the reaction of ethyl chloroacetate with ethanolamine, catalyzed by hydrochloric acid, followed by the addition of acetic acid to collect the product . This method is widely used in industrial production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
2,2-Dichloro-N-ethylacetoacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form acetoacetic acid derivatives.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Dichloro-N-ethylacetoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-ethylacetoacetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or interfere with metabolic pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
2,2-Dichloro-N-ethylacetoacetamide can be compared with similar compounds such as:
- 2,2-Dichloroacetoacetic acid ethylamide
- Deethylphosphamidon
These compounds share similar chemical structures but may differ in their reactivity, biological activity, and applications. The uniqueness of this compound lies in its specific chemical properties and the range of reactions it can undergo .
Properties
IUPAC Name |
2,2-dichloro-N-ethyl-3-oxobutanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9Cl2NO2/c1-3-9-5(11)6(7,8)4(2)10/h3H2,1-2H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEWPYZTEAMSBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(C(=O)C)(Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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